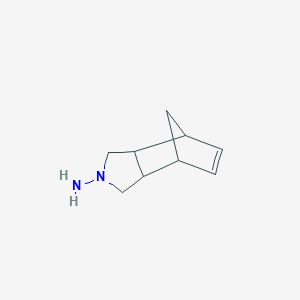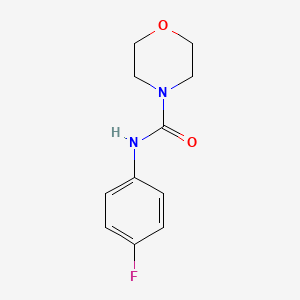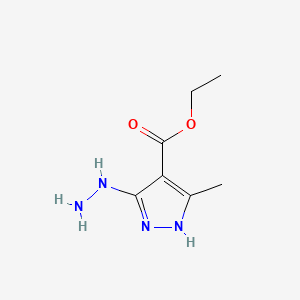
(5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with furan and methoxybenzylidene substituents, makes it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a furan-2-ylmethylamine with a 3-methoxybenzaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiazolidines using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones.
科学的研究の応用
Chemistry
In chemistry, (5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. Additionally, it has been investigated for its anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Medicine
In medicine, this compound has been explored for its anticancer activity. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable component in the production of various bioactive molecules.
作用機序
The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through multiple pathways:
Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Anticancer Activity: The compound could induce apoptosis in cancer cells by activating caspases or disrupting mitochondrial function.
類似化合物との比較
Similar Compounds
Thiazolidin-2,4-dione: Known for its antidiabetic properties, particularly in the treatment of type 2 diabetes.
Benzylidene-thiazolidinone: Similar structure with variations in biological activity and chemical reactivity.
Uniqueness
(5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a furan ring and a methoxybenzylidene group. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
特性
分子式 |
C16H13NO3S2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
(5Z)-3-(furan-2-ylmethyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13NO3S2/c1-19-12-5-2-4-11(8-12)9-14-15(18)17(16(21)22-14)10-13-6-3-7-20-13/h2-9H,10H2,1H3/b14-9- |
InChIキー |
ZVEVLJTZRORWJQ-ZROIWOOFSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 |
正規SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B12127293.png)



![2,5-dichloro-N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12127325.png)



![ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate](/img/structure/B12127351.png)
![3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127366.png)


